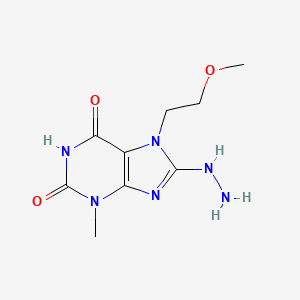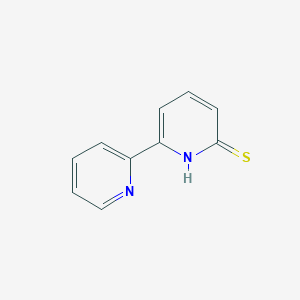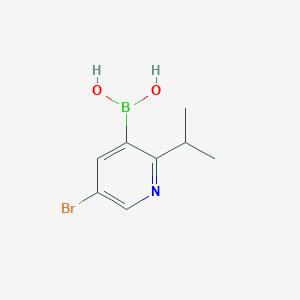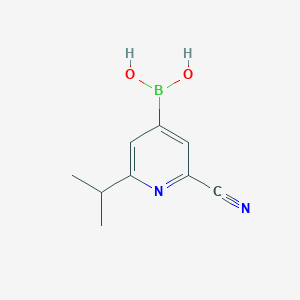
8-hydrazinyl-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a molecular formula of C24H26N6O6. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Preparation Methods
The synthesis of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves multiple steps. One common synthetic route includes the reaction of a purine derivative with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the hydrazino group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Mechanism of Action
The mechanism of action of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on enzymes or nucleic acids, leading to inhibition of enzyme activity or disruption of nucleic acid function. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione include:
- 7-(2-hydroxyethyl)-8-(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-hydroxy-3-phenoxypropyl)-8-(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
These compounds share structural similarities but differ in their functional groups and side chains, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 8-hydrazino-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione lies in its specific hydrazino and methoxyethyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14N6O3 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
8-hydrazinyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C9H14N6O3/c1-14-6-5(7(16)12-9(14)17)15(3-4-18-2)8(11-6)13-10/h3-4,10H2,1-2H3,(H,11,13)(H,12,16,17) |
InChI Key |
NYBZATNWTLVHLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)
![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)

![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)

![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)

